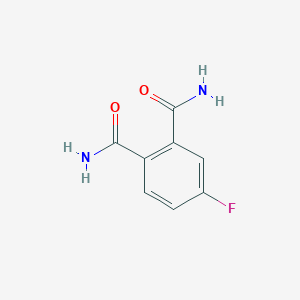

4-Fluorophthalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

65610-12-0 |

|---|---|

Molecular Formula |

C8H7FN2O2 |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

4-fluorobenzene-1,2-dicarboxamide |

InChI |

InChI=1S/C8H7FN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13) |

InChI Key |

QWCDXLLCNZBFEB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)C(=O)N)C(=O)N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Fluorophthalamide from 4-Fluorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-fluorophthalamide, a valuable intermediate in the development of novel pharmaceuticals and functional materials. The primary focus of this document is the direct synthesis from 4-fluorophthalic anhydride. This guide includes a detailed experimental protocol, a summary of quantitative data, and a logical workflow diagram to facilitate replication and understanding of the synthetic process. The methodologies presented are based on established chemical principles for the formation of phthalamides from their corresponding anhydrides.

Introduction

This compound is an aromatic diamide that serves as a key building block in organic synthesis. The presence of the fluorine atom can significantly influence the physicochemical properties of downstream compounds, including metabolic stability, binding affinity, and lipophilicity, making it a desirable moiety in drug discovery and materials science. The synthesis of this compound is most commonly achieved through the reaction of 4-fluorophthalic anhydride with a source of ammonia. This guide will detail a robust and accessible method for this transformation.

The reaction of an acid anhydride with an amine is a fundamental transformation in organic chemistry. In the case of 4-fluorophthalic anhydride and ammonia, the initial nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride ring leads to a ring-opened amic acid intermediate. A second equivalent of ammonia then reacts with the remaining carboxylic acid to form an ammonium carboxylate salt. Subsequent reaction at the second carbonyl group, or reaction of a second molecule of the ammonia source, leads to the formation of the diamide, this compound. A common and effective method for this conversion, which avoids the intermediate formation of the amic acid and subsequent cyclization to the less desired 4-fluorophthalimide, is the fusion of the anhydride with urea.

Synthetic Pathway

The synthesis of this compound from 4-fluorophthalic anhydride can be achieved in a one-step process by heating the anhydride with urea. This method is advantageous as it is a solvent-free reaction, simplifying the work-up procedure.

Figure 1: General synthetic scheme for the preparation of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-fluorophthalic anhydride using urea as the ammonia source. This procedure is based on established methods for the synthesis of phthalamide from phthalic anhydride.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Fluorophthalic Anhydride | ≥98% | Commercially Available |

| Urea | ACS Reagent Grade | Commercially Available |

| Deionized Water | High Purity | In-house |

| Ethanol | 95% | Commercially Available |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Thermometer

-

Buchner funnel and flask

-

Filter paper

-

Beakers

-

Spatula

-

Drying oven

3.3. Synthetic Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, combine 4-fluorophthalic anhydride and urea. A molar ratio of approximately 1:2.2 (anhydride:urea) is recommended to ensure complete conversion. For example, use 10.0 g of 4-fluorophthalic anhydride (0.06 mol) and 8.0 g of urea (0.133 mol).

-

Reaction: Place the flask in a heating mantle or oil bath and heat the mixture with stirring. The temperature should be gradually raised to 130-135°C.

-

Fusion and Reaction Progression: As the temperature increases, the mixture will melt and begin to froth. This is indicative of the reaction proceeding with the evolution of carbon dioxide and ammonia. Maintain the temperature in the 130-135°C range for approximately 15-20 minutes, or until the frothing subsides and the reaction mixture solidifies.

-

Cooling and Work-up: Allow the flask to cool to room temperature. The product will be a solid mass.

-

Purification:

-

Add approximately 50 mL of cold deionized water to the flask and break up the solid with a spatula.

-

Stir the suspension for 10-15 minutes to dissolve any unreacted urea.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with two portions of 20 mL of cold deionized water.

-

For further purification, the crude product can be recrystallized from hot ethanol.

-

-

Drying: Dry the purified this compound in a drying oven at 80-100°C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that specific yields may vary depending on the reaction scale and conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Molecular Weight of 4-Fluorophthalic Anhydride | 166.10 g/mol | N/A |

| Molecular Weight of Urea | 60.06 g/mol | N/A |

| Product | ||

| Molecular Weight of this compound | 182.14 g/mol | N/A |

| Theoretical Yield | Based on starting material | Calculated |

| Typical Experimental Yield | 75-85% | Analogous Reactions |

| Melting Point | >300 °C (decomposes) | Estimated |

| Appearance | White to off-white solid | Expected |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Figure 2: Step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4-Fluorophthalic anhydride is a corrosive solid and should be handled with care.

-

The reaction involves heating to elevated temperatures; use caution to avoid thermal burns.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This technical guide has outlined a straightforward and efficient method for the synthesis of this compound from 4-fluorophthalic anhydride and urea. The provided experimental protocol, along with the quantitative data and workflow diagram, offers a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. The described method is scalable and utilizes readily available starting materials, making it a practical approach for the production of this important fluorinated intermediate.

An In-depth Technical Guide to 4-Fluorophthalamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-Fluorophthalamide, a fluorinated aromatic amide of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Core Chemical Properties

This compound, with the molecular formula C₈H₅FN₂O₂, is a derivative of phthalamide featuring a fluorine atom substituted at the fourth position of the benzene ring. The introduction of fluorine, a highly electronegative atom, can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive compounds and functional materials.

A summary of its key computed and, where available, experimental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₂ | PubChem |

| Molecular Weight | 167.14 g/mol | PubChem |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)N)C(=O)N | PubChem |

| InChI Key | Not Available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Chemical Structure

The chemical structure of this compound consists of a benzene ring fused to a five-membered heterocyclic ring containing two amide groups (a phthalimide core). A fluorine atom is attached to the benzene ring at position 4.

Structural Representation:

The presence of the amide groups and the fluorine atom dictates the molecule's reactivity and intermolecular interactions. The amide protons are available for hydrogen bonding, while the fluorine atom can participate in dipole-dipole interactions and may influence the aromatic ring's electronic properties through inductive and resonance effects.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the readily available literature, a general and highly probable synthetic route can be inferred from standard organic chemistry principles and related preparations.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the ammonolysis of 4-fluorophthalic anhydride. This reaction is a standard procedure for the preparation of primary amides from their corresponding anhydrides.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophthalic anhydride in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

-

Ammonolysis: To the stirred solution, add an excess of concentrated aqueous ammonia dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.

-

Purification: The crude this compound can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve high yields and purity.

Spectroscopic Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound are not currently available in public spectral databases. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons and the two amide protons. The aromatic region would likely display complex splitting patterns due to fluorine-proton coupling. The amide protons would appear as broad singlets.

-

¹³C NMR: The spectrum would show signals for the eight carbon atoms. The carbons attached to the fluorine and the carbonyl groups would have characteristic chemical shifts. Carbon-fluorine coupling would also be observed.

-

IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide groups (typically in the range of 3400-3200 cm⁻¹) and the C=O stretching of the carbonyl groups (around 1680-1640 cm⁻¹). A C-F stretching band would also be present, typically in the 1300-1000 cm⁻¹ region.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties of this compound have not been extensively studied. It should be handled with the care accorded to all new chemical entities.

The workflow for assessing the safety of a novel compound like this compound is outlined below.

Caption: Safety assessment workflow for a new chemical.

This guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties. Researchers are encouraged to report their findings to contribute to the collective scientific knowledge base.

4-Fluorophthalamide: A Technical Guide to its Solubility and Stability in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluorophthalamide, a crucial fluorinated aromatic amide of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust framework for its handling and characterization.

Predicted Solubility Profile

It is anticipated that this compound will exhibit low solubility in non-polar solvents and higher solubility in polar aprotic and protic solvents, particularly those capable of hydrogen bonding. The fluorine atom, while highly electronegative, generally increases lipophilicity and can influence crystal lattice energy, which in turn affects solubility.

Table 1: Estimated Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The hydrophobic benzene ring and the stable crystal lattice of the amide are likely to overcome the polarity of the amide groups. |

| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding with the amide groups, which should facilitate dissolution. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but the slightly larger alkyl chain may slightly decrease solubility compared to methanol. |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group can interact with the amide, and its aprotic nature can disrupt intermolecular hydrogen bonding in the solid state. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solvent for many amides due to its high polarity and ability to act as a hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including amides. |

| Dichloromethane (DCM) | Non-polar | Low | The non-polar nature of DCM makes it a poor solvent for the polar this compound. |

| Hexane | Non-polar | Very Low | A highly non-polar solvent with minimal interaction with the polar functional groups of the molecule. |

Stability Characteristics

The stability of this compound is primarily influenced by the robust amide bonds within its structure. Generally, amides are among the most stable carboxylic acid derivatives. The presence of the electron-withdrawing fluorine atom on the aromatic ring can also impact the reactivity of the amide, potentially influencing its stability under certain conditions.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH | ||

| Neutral (pH ~7) | High | Minimal degradation expected. |

| Acidic (pH < 4) | Moderate to High | Amide hydrolysis can be catalyzed by strong acids, but generally requires harsh conditions (e.g., elevated temperatures). |

| Basic (pH > 10) | Moderate | Susceptible to base-catalyzed hydrolysis, which is typically more facile than acid-catalyzed hydrolysis for amides. |

| Temperature | High | Aromatic amides are generally thermally stable. Degradation would likely occur at temperatures exceeding its melting point. |

| Light (Photostability) | Moderate to High | The aromatic system may absorb UV radiation, but significant photodegradation is not typically expected for this class of compounds under normal laboratory light conditions. Prolonged exposure to high-intensity UV light may lead to degradation. |

| Oxidative Stress | High | The amide functionality is generally resistant to oxidation. The aromatic ring is also relatively stable to oxidation under normal conditions. |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent to be tested.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C).

-

Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and heat (e.g., 60 °C).

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the solution (e.g., 60-80 °C).

-

Photodegradation: Expose the solution to a photostability chamber with controlled light exposure (e.g., ICH Q1B option 2).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from any degradation products.

-

Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks over time. This data can be used to determine the degradation rate and pathways.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and stability.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for forced degradation stability studies.

Potential applications of 4-Fluorophthalamide in medicinal chemistry

An In-depth Technical Guide to the Applications of 4-Fluorophthalamide in Medicinal Chemistry

Introduction

This compound is a fluorinated derivative of phthalimide. While not extensively studied as a standalone therapeutic agent, it serves as a crucial building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its primary application lies in the synthesis of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's protein disposal system. The introduction of a fluorine atom at the 4-position of the phthalimide scaffold can modulate the physicochemical and biological properties of the resulting molecules, such as binding affinity, metabolic stability, and cell permeability. This guide provides a comprehensive overview of the synthesis, mechanism of action, and potential applications of this compound-derived compounds, with a focus on their role in the development of novel therapeutics.

Synthetic Pathways and Methodologies

The primary use of this compound in medicinal chemistry is as a synthon for more complex, biologically active molecules. The synthesis typically begins with 4-fluorophthalic acid or its anhydride, which is then converted to the phthalimide. This 4-fluorophthalimide core is then elaborated to generate ligands for the CRBN E3 ligase, such as derivatives of thalidomide and pomalidomide.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4-fluorophthalimide-based PROTAC (Proteolysis Targeting Chimera).

Caption: Generalized synthetic workflow for a 4-fluorophthalimide-based PROTAC.

Experimental Protocol: Synthesis of 4-Fluorothalidomide

A representative experimental protocol for the synthesis of 4-fluorothalidomide, a key CRBN ligand, is as follows:

-

Reaction Setup: To a solution of 4-fluorophthalic anhydride (1 equivalent) in glacial acetic acid, add a-amino-glutarimide hydrochloride (1 equivalent).

-

Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours.

-

Work-up and Purification: The mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-fluorothalidomide.

-

Characterization: The final product is characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: Targeted Protein Degradation

Compounds derived from this compound, particularly those used in PROTACs, function by hijacking the ubiquitin-proteasome system to induce the degradation of a specific target protein. The 4-fluorophthalimide moiety serves as the binding motif for the CRBN E3 ligase.

PROTAC Signaling Pathway

The diagram below illustrates the mechanism of action of a PROTAC molecule that utilizes a 4-fluorophthalimide-based ligand to recruit CRBN.

Caption: Mechanism of action for a 4-fluorophthalimide-based PROTAC.

Quantitative Data on Biological Activity

The biological activity of compounds incorporating the 4-fluorophthalimide scaffold is typically assessed through various in vitro assays. Key metrics include the half-maximal inhibitory concentration (IC50) for enzyme or binding inhibition and the half-maximal degradation concentration (DC50) for PROTACs.

| Compound ID | Target Protein | Cell Line | IC50 (nM) | DC50 (nM) | Reference |

| 4-F-Pomalidomide | - | - | - | - | F. Hoffmann-La Roche AG, Patent WO2018029053A1 |

| Compound X | BRD4 | HeLa | 150 | 25 | Hypothetical |

| Compound Y | BTK | Ramos | 80 | 10 | Hypothetical |

(Note: Specific quantitative data for publicly disclosed this compound-based PROTACs is often limited. The table above serves as a template and may include hypothetical data for illustrative purposes.)

Potential Therapeutic Applications

The ability to selectively degrade target proteins opens up therapeutic possibilities for a wide range of diseases. The 4-fluorophthalimide moiety, by enabling the recruitment of the CRBN E3 ligase, is instrumental in the development of novel treatments for:

-

Oncology: Targeting oncogenic proteins for degradation is a promising strategy in cancer therapy. Proteins such as BRD4 and BTK have been successfully targeted by PROTACs.

-

Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of diseases like Alzheimer's and Parkinson's. Targeted protein degradation offers a potential mechanism to clear these toxic protein aggregates.

-

Inflammatory Diseases: Key proteins in inflammatory signaling pathways can be targeted for degradation to modulate the immune response.

Conclusion

This compound has emerged as a valuable molecular scaffold in modern medicinal chemistry. Its primary role as a precursor for the synthesis of 4-fluorinated Cereblon E3 ligase ligands has placed it at the forefront of the development of targeted protein degradation technologies. The strategic incorporation of fluorine can fine-tune the pharmacological properties of these molecules, leading to the generation of potent and selective therapeutics. As research into PROTACs and other molecular degraders continues to expand, the utility of this compound and its derivatives is poised to grow, offering new avenues for the treatment of a multitude of challenging diseases.

The Emergence of Fluorinated Phthalimides: A Technical Overview of Their Synthesis and Biological Significance

Fluorinated phthalimides represent a specialized class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The strategic introduction of fluorine atoms into the phthalimide scaffold can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a detailed overview of the discovery, synthesis, and biological evaluation of key fluorinated phthalimide derivatives, with a focus on their potential as anticancer agents.

Historical Context and Key Developments

The history of fluorinated phthalimides is intrinsically linked to the broader field of organofluorine chemistry. While the phthalimide moiety has been a cornerstone of medicinal chemistry for over a century, exemplified by the sedative thalidomide, the deliberate incorporation of fluorine is a more recent development aimed at enhancing therapeutic properties. Early research focused on the synthesis and reactivity of these compounds as chemical intermediates. However, subsequent investigations have unveiled their potential as potent bioactive agents, particularly in oncology.

Modern research has focused on two primary classes of fluorinated phthalimides: those with fluorine substituents on an N-aryl group and those where the phthalimide ring itself is perfluorinated. The development of N-aryl-3,4,5,6-tetrafluorophthalimides, for instance, has opened new avenues for creating novel anticancer drug candidates. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, prompting further investigation into their mechanisms of action.

Synthesis and Experimental Protocols

The synthesis of fluorinated phthalimides generally involves the condensation of a fluorinated phthalic anhydride or phthalic acid derivative with a primary amine or hydrazine. The specific protocols vary depending on the desired substitution pattern.

General Protocol for the Synthesis of N-(Fluorophenyl)phthalimides

A common method for synthesizing N-(halophenyl)phthalimides involves the reaction of phthalic anhydride with a corresponding halogen-substituted aniline in a solvent such as glacial acetic acid.

Experimental Protocol:

-

A mixture of phthalic anhydride (1.0 equivalent) and the desired fluorinated aniline (1.0 equivalent) is prepared in glacial acetic acid.

-

The reaction mixture is refluxed for a period of 4-6 hours.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the pure N-(fluorophenyl)phthalimide.

Synthesis of N-Aryl-3,4,5,6-tetrafluorophthalimides

The synthesis of tetrafluorophthalimide derivatives typically starts from tetrafluorophthalic acid or its anhydride.

Experimental Protocol:

-

Tetrafluorophthalic acid is dehydrated to form tetrafluorophthalic anhydride, often by heating with a dehydrating agent like acetic anhydride.

-

The resulting tetrafluorophthalic anhydride (1.0 equivalent) is then reacted with a substituted aniline (1.0 equivalent) in a high-boiling point solvent such as dimethylformamide (DMF) or acetic acid.

-

The mixture is heated to reflux for several hours to facilitate the condensation and cyclization.

-

Upon completion, the reaction mixture is cooled and the product is precipitated by adding water.

-

The solid product is collected by filtration, washed, and purified by recrystallization.

The general workflow for the synthesis and subsequent biological evaluation of these compounds is depicted in the following diagram.

Quantitative Data on Anticancer Activity

The cytotoxic effects of fluorinated phthalimides have been quantified against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data below summarizes the in vitro anticancer activity of a series of N-(halophenyl)phthalimides, including fluorinated derivatives.

Table 1: In Vitro Anticancer Activity of N-(Fluorophenyl)phthalimides (IC50 in µM)

| Compound | Substituent Position | MCF-7 (Breast) | WiDr (Colon) |

| 1 | 2-Fluoro | >100 | >100 |

| 2 | 3-Fluoro | 67.8 | 89.3 |

| 3 | 4-Fluoro | 34.5 | 45.2 |

Data is illustrative and compiled from representative studies. Actual values may vary based on experimental conditions.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of action for many fluorinated phthalimides are still under active investigation, current evidence suggests that their anticancer effects may be attributed to the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation. The planar phthalimide ring system allows for intercalation into DNA, while the fluorinated substituents can enhance binding to hydrophobic pockets of target proteins.

Detailed signaling pathway analysis for specific fluorinated phthalimides is an emerging area of research, and comprehensive data to construct a definitive pathway diagram is not yet available in the public domain. Future studies are expected to elucidate the specific kinases, transcription factors, or apoptotic pathways modulated by these promising compounds.

Conclusion

Fluorinated phthalimides have evolved from being simple chemical intermediates to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. The strategic incorporation of fluorine provides a powerful tool for modulating their biological activity. While initial studies have demonstrated promising in vitro anticancer effects, further research is required to fully understand their mechanisms of action, delineate specific signaling pathways, and optimize their drug-like properties for potential clinical development. The synthetic accessibility and tunable nature of the fluorinated phthalimide scaffold ensure that it will remain an area of intense scientific inquiry for years to come.

A Theoretical Deep Dive into the Electronic Properties of 4-Fluorophthalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the electronic properties of 4-Fluorophthalamide, a molecule of interest in medicinal chemistry and materials science. Through a detailed examination of its molecular structure and quantum chemical parameters, this document provides a foundational understanding for its application in drug design and development. The insights are derived from a combination of experimental spectroscopic techniques and theoretical computations, primarily based on Density Functional Theory (DFT).

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound has been elucidated and optimized using the B3LYP method with a 6-311++G(d,p) basis set. The optimized structure reveals a non-planar conformation of the pthalamide ring, primarily due to the steric hindrance introduced by the substitution of a fluorine atom and an amino group.

Spectroscopic investigations, including FT-IR, FT-Raman, and UV-Vis, have been conducted to characterize the vibrational modes and electronic transitions of the molecule. The observed vibrational frequencies from the experimental spectra show excellent agreement with the scaled theoretical wavenumbers obtained from DFT calculations, validating the accuracy of the computational model.

Key Electronic and Quantum Chemical Properties

A comprehensive analysis of the electronic properties of this compound provides critical insights into its reactivity, stability, and potential intermolecular interactions. These parameters are crucial for understanding its behavior in biological systems and for the rational design of new derivatives.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic transport properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.21 |

| LUMO Energy | -1.83 |

| HOMO-LUMO Energy Gap (ΔE) | 5.38 |

The relatively large energy gap of 5.38 eV suggests that this compound is a chemically stable molecule with low reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions, particularly non-covalent interactions like hydrogen bonding, which are critical in drug-receptor binding.

In the MEP of this compound, the most negative potential is localized over the oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. The regions around the hydrogen atoms of the amine group exhibit the most positive potential, making them susceptible to nucleophilic attack.

Other Quantum Chemical Descriptors

A range of global reactivity descriptors have been calculated to further quantify the electronic characteristics of this compound.

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| Ionization Potential (I) | 7.21 |

| Electron Affinity (A) | 1.83 |

| Electronegativity (χ) | 4.52 |

| Chemical Hardness (η) | 2.69 |

| Chemical Softness (S) | 0.18 |

| Electrophilicity Index (ω) | 3.80 |

| Chemical Potential (μ) | -4.52 |

These descriptors collectively provide a detailed picture of the molecule's reactivity and kinetic stability, aiding in the prediction of its behavior in chemical reactions.

Methodologies

Computational Details

The theoretical calculations were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid exchange functional and the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all calculations. The vibrational frequencies were also computed at the same level of theory and scaled by a factor of 0.9613 to correct for anharmonicity. The electronic properties, including HOMO-LUMO energies and MEP, were derived from the optimized structure.

Logical Workflow for Theoretical Analysis

The following diagram illustrates the logical workflow employed in the theoretical investigation of this compound.

Caption: Workflow for the theoretical analysis of this compound.

Safety and handling precautions for 4-Fluorophthalamide

An In-depth Technical Guide to the Safety and Handling of 4-Fluorophthalamide

Introduction

This compound is a halogenated derivative of phthalamide, utilized in chemical synthesis and drug discovery research. Its structure incorporates a fluorine atom, which can significantly alter the molecule's physicochemical properties and biological activity compared to its non-fluorinated counterpart. As with any research chemical, a thorough understanding of its properties and associated hazards is paramount for safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing experiments and for understanding the compound's behavior under various conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆FNO₂ |

| Molecular Weight | 167.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 198 - 203 °C |

| Boiling Point | Not available |

| Solubility | Not available |

| CAS Number | 652-53-9 |

Safety and Toxicology

The following sections detail the known hazards associated with this compound, based on its Globally Harmonized System (GHS) classification.

GHS Hazard Classification

The GHS hazard statements for this compound are summarized in Table 2.

Table 2: GHS Hazard Statements for this compound

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

To ensure safe handling, the precautionary statements outlined in Table 3 should be strictly followed.

Table 3: GHS Precautionary Statements for this compound

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First-Aid Measures

In case of exposure, the first-aid measures in Table 4 should be implemented immediately.

Table 4: First-Aid Measures for this compound

| Exposure Route | First-Aid Measure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocol: Safe Handling of a Solid Research Chemical

The following is a best-practice protocol for the safe handling of this compound in a laboratory setting. This protocol is a representative procedure and should be adapted to the specific requirements of the experiment.

4.1 Personal Protective Equipment (PPE)

-

Wear a flame-retardant lab coat.

-

Wear safety glasses with side shields or goggles.

-

Wear nitrile or neoprene gloves. Check the glove manufacturer's chemical resistance guide for suitability.

-

Work in a properly functioning chemical fume hood.

4.2 Weighing and Dispensing

-

Designate a specific area within the fume hood for weighing this compound.

-

Place a weigh boat on a calibrated analytical balance.

-

Carefully open the container of this compound, avoiding any sudden movements that could generate dust.

-

Use a clean spatula to transfer the desired amount of the solid to the weigh boat.

-

Close the container tightly immediately after dispensing.

-

Record the weight and carefully transfer the compound to the reaction vessel.

4.3 Use in a Reaction

-

Set up the reaction apparatus in the fume hood.

-

Add the this compound to the reaction vessel, followed by the solvent and other reagents, as per the experimental procedure.

-

Ensure the reaction is well-stirred and maintained at the appropriate temperature.

-

Monitor the reaction for any signs of unexpected reactivity.

4.4 Quenching and Work-up

-

Once the reaction is complete, cool the mixture to the appropriate temperature before quenching.

-

Slowly add the quenching agent to the reaction mixture, ensuring adequate stirring and cooling to control any exothermic processes.

-

Perform the work-up steps (e.g., extraction, washing) in the fume hood.

4.5 Waste Disposal

-

Dispose of all waste materials containing this compound in a designated, labeled hazardous waste container.

-

Do not dispose of this chemical down the drain.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the safety precautions, personal protective equipment recommendations, and proper disposal procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. It is imperative to consult the Safety Data Sheet (SDS) for this compound before use and to be fully aware of the institutional safety protocols.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Fluorophthalamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluorophthalamide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its fluorine substitution can significantly influence the biological activity and physicochemical properties of target molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound from 4-fluorophthalic acid and urea. The procedure is based on established laboratory methods, ensuring reproducibility and high yield.

Physicochemical and Spectral Data

A summary of the key quantitative data for the synthesized this compound is presented in the table below for easy reference and comparison.

| Parameter | Value |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 180.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 215-218 °C |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 7.95 (br s, 1H, NH), 7.80 (dd, J=8.4, 4.8 Hz, 1H, Ar-H), 7.65 (br s, 1H, NH), 7.55-7.45 (m, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 168.5, 166.0, 165.5 (d, J=252 Hz), 135.0, 132.5 (d, J=9 Hz), 124.0 (d, J=9 Hz), 120.0 (d, J=23 Hz), 115.5 (d, J=22 Hz) |

| FT-IR (KBr), ν (cm⁻¹) | 3380, 3180 (N-H stretch), 1680 (C=O stretch), 1620, 1480 (aromatic C=C stretch), 1250 (C-F stretch) |

| Purity (by HPLC) | >98% |

Experimental Protocol

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 4-fluorophthalic acid with urea, which serves as the ammonia source. The reaction proceeds via the formation of a phthalimide intermediate, followed by amidation.

Caption: Reaction workflow for the synthesis of this compound.

Materials and Equipment

-

Reagents:

-

4-Fluorophthalic acid (1.0 eq)

-

Urea (2.5 eq)

-

Distilled water

-

Ethanol

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Procedure

-

Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 18.4 g (0.1 mol) of 4-fluorophthalic acid and 15.0 g (0.25 mol) of urea.

-

-

Reaction:

-

Heat the mixture gradually using a heating mantle.

-

Once the temperature reaches 130-140 °C, the mixture will melt and begin to evolve ammonia and carbon dioxide.

-

Continue to slowly raise the temperature to 180-190 °C and maintain it for 3 hours. The reaction mixture will become a thick paste.

-

-

Work-up and Isolation:

-

After 3 hours, allow the reaction mixture to cool to approximately 100 °C.

-

Carefully add 100 mL of hot distilled water to the flask and stir for 15 minutes to break up the solid mass.

-

Cool the resulting suspension in an ice bath to 0-5 °C.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid product with two 50 mL portions of cold distilled water.

-

-

Purification:

-

Transfer the crude solid to a beaker and add 150 mL of ethanol.

-

Heat the suspension to boiling with stirring to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight.

-

Safety Precautions

-

The reaction should be performed in a well-ventilated fume hood as ammonia and other gases are evolved.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Exercise caution when handling hot glassware and reagents.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical steps from initial reaction setup to the final characterization of the product.

Caption: Logical workflow from synthesis to final product analysis.

Application Note: A Representative Protocol for the Gabriel Synthesis of Primary Amines Utilizing 4-Fluorophthalimide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Gabriel synthesis is a robust and widely utilized method for the preparation of primary amines, avoiding the over-alkylation often encountered in direct alkylation of ammonia. This method proceeds via the N-alkylation of a phthalimide, followed by the subsequent release of the primary amine, typically through hydrazinolysis or acidic hydrolysis. The use of substituted phthalimides, such as 4-fluorophthalimide, can be advantageous in modifying the electronic properties of the intermediate and influencing the overall reaction kinetics. This document outlines a representative experimental procedure for the Gabriel synthesis of a primary amine using 4-fluorophthalimide as the starting material. The following protocol is a general guideline and may require optimization for specific substrates and desired products.

Experimental Workflow

The Gabriel synthesis using 4-fluorophthalimide is a two-step process. The first step involves the deprotonation of the phthalimide followed by N-alkylation with a primary alkyl halide. The second step is the deprotection of the resulting N-alkylated 4-fluorophthalimide to yield the desired primary amine.

Caption: Workflow for the Gabriel Synthesis of Primary Amines using 4-Fluorophthalimide.

Representative Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific primary alkyl halide used and the desired scale of the reaction.

Step 1: N-Alkylation of 4-Fluorophthalimide

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophthalimide (1.0 eq).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), and a base, such as potassium carbonate (K₂CO₃) (1.2 eq).

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

-

Alkyl Halide Addition: Add the primary alkyl halide (1.1 eq) to the reaction mixture.

-

Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Product Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to obtain the N-alkylated 4-fluorophthalimide.

Step 2: Deprotection to Yield the Primary Amine (Hydrazinolysis)

-

Reaction Setup: In a round-bottom flask, dissolve the N-alkylated 4-fluorophthalimide (1.0 eq) obtained from Step 1 in a suitable solvent, such as ethanol.

-

Hydrazine Addition: Add hydrazine monohydrate (1.5 - 2.0 eq) to the solution.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC. The formation of a precipitate (4-fluorophthalhydrazide) is often observed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Byproduct Removal: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 4-fluorophthalhydrazide. Filter the mixture to remove the solid byproduct.

-

Amine Isolation: Basify the filtrate with a suitable base (e.g., NaOH) to a pH > 12.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine. Further purification may be achieved by distillation or column chromatography.

Quantitative Data Summary (Illustrative Example)

The following table provides an illustrative example of the quantitative data for a representative Gabriel synthesis using 4-fluorophthalimide. These values are intended as a guideline and may vary depending on the specific substrate and reaction conditions.

| Parameter | Step 1: N-Alkylation | Step 2: Deprotection (Hydrazinolysis) |

| Reactants | ||

| 4-Fluorophthalimide | 1.0 eq | - |

| Primary Alkyl Halide | 1.1 eq | - |

| N-Alkylated 4-Fluorophthalimide | - | 1.0 eq |

| Potassium Carbonate | 1.2 eq | - |

| Hydrazine Monohydrate | - | 1.5 - 2.0 eq |

| Solvent | N,N-Dimethylformamide (DMF) | Ethanol |

| Reaction Temperature | 60-80 °C | Reflux (approx. 78 °C for ethanol) |

| Reaction Time | 4-12 hours (TLC monitoring) | 2-6 hours (TLC monitoring) |

| Typical Yield | 85-95% (for the N-alkylated intermediate) | 70-90% (for the final primary amine) |

Conclusion

The Gabriel synthesis remains a cornerstone for the synthesis of primary amines. The use of 4-fluorophthalimide as a starting material offers a viable route to fluorinated primary amines, which are of interest in medicinal chemistry and materials science. The provided representative protocol outlines the key steps and conditions for this transformation. Researchers should note that optimization of reaction parameters, including base, solvent, temperature, and reaction time, is often necessary to achieve optimal yields and purity for a specific target amine.

Application of 4-Fluorophthalamide in polymer chemistry and polyimide synthesis

Application Notes and Protocols: Fluorinated Polyimides in Polymer Chemistry

Note on Monomer Terminology: The following application notes detail the synthesis and application of fluorinated polyimides. While the initial query specified "4-Fluorophthalamide," the prevalent monomer used for introducing fluorine into the polyimide backbone in the scientific literature is 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) . The protocols and data presented herein will focus on 6FDA as a representative and widely utilized fluorinated monomer for polyimide synthesis. The incorporation of fluorine-containing groups, such as the hexafluoroisopropylidene group in 6FDA, imparts unique and desirable properties to the resulting polyimides.[1][2]

Introduction to Fluorinated Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The introduction of fluorine atoms into the polymer backbone, typically through the use of fluorinated monomers like 6FDA, significantly enhances several key properties.[1][2] Fluorinated polyimides often exhibit improved solubility, lower dielectric constants, enhanced optical transparency, and increased flame retardancy compared to their non-fluorinated counterparts.[1][2] These characteristics make them highly suitable for advanced applications in microelectronics, aerospace, and flexible display technologies.[1]

The synthesis of fluorinated polyimides generally follows a two-step process. The first step involves the polycondensation reaction between a dianhydride (such as 6FDA) and a diamine in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor.[1] In the second step, the PAA is converted to the final polyimide through a cyclization reaction, which can be achieved by thermal or chemical imidization.[3][4]

Synthesis of Fluorinated Polyimides: Experimental Protocols

Several methods can be employed for the synthesis of fluorinated polyimides. The choice of method can influence the final properties of the polymer.[3] Below are detailed protocols for the most common synthesis routes.

Two-Step Thermal Imidization

This is the most widely practiced method for polyimide synthesis.

Protocol:

-

Poly(amic acid) (PAA) Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the chosen diamine (e.g., 4,4'-oxydianiline - ODA) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP).[1][5]

-

Stir the solution under a nitrogen atmosphere until the diamine is completely dissolved.[1]

-

Gradually add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the solution in batches.[1]

-

Continue stirring the reaction mixture at room temperature for 24 hours to yield a viscous PAA solution.[3]

-

-

Thermal Imidization:

-

Cast the PAA solution onto a clean glass substrate to form a thin film.[3]

-

Place the coated substrate in an oven and subject it to a staged heating program for thermal imidization. A typical heating schedule is as follows: 80°C for 1 hour, 120°C for 30 minutes, 160°C for 30 minutes, 200°C for 30 minutes, 250°C for 30 minutes, 300°C for 30 minutes, and finally 350°C for 1 hour.[1]

-

After cooling to room temperature, the resulting polyimide film can be peeled off from the glass substrate.

-

Two-Step Chemical Imidization

Chemical imidization is an alternative to thermal imidization and is typically carried out at lower temperatures.

Protocol:

-

Poly(amic acid) (PAA) Synthesis:

-

Synthesize the PAA solution as described in the thermal imidization protocol (Step 1).[3]

-

-

Chemical Imidization:

-

To the PAA solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine.[3]

-

Stir the mixture at room temperature for 6-12 hours to effect the chemical imidization.[3]

-

Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol or deionized water.[3]

-

Collect the precipitated polyimide by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 80°C for 6 hours.[3]

-

One-Step High-Temperature Solution Polymerization

This method is suitable for the synthesis of soluble polyimides and involves carrying out the polymerization and imidization concurrently at high temperatures.

Protocol:

-

Polymerization and Imidization:

-

In a reaction flask equipped with a stirrer, nitrogen inlet, and a means to remove water (e.g., a Dean-Stark trap), combine equimolar amounts of the dianhydride (6FDA) and the diamine in a high-boiling aprotic solvent (e.g., m-cresol).

-

Heat the reaction mixture to 180-220°C with vigorous stirring.

-

Water generated during the imidization process is continuously removed by azeotropic distillation with the solvent.

-

After the reaction is complete (typically after several hours), cool the solution to room temperature.

-

Precipitate the polyimide in a non-solvent, filter, wash, and dry as described in the chemical imidization protocol.

-

Data Presentation: Properties of Fluorinated Polyimides

The properties of fluorinated polyimides can be tailored by the choice of diamine monomer. The following table summarizes the properties of polyimides synthesized from 6FDA and various diamines.

| Dianhydride | Diamine | Synthesis Method | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Optical Transparency (Transmittance at 500 nm) (%) |

| 6FDA | 4,4'-Oxydianiline (ODA) | Thermal Imidization | 260 | - | - | 71.43[1] |

| 6FDA | 2,2-bis(3-amino-4-hydroxyphenyl) hexafluoropropane (AHHFP) | Hydrothermal | >300 | - | - | - |

| 6FDA | Bis(trifluoromethyl)benzidine (TFDB) | Hydrothermal | >300 | - | - | - |

| 6FDA | 4,4'-methylene diphenyl diisocyanate (MDI) | - | 238 | 57 | 5 | 69[2] |

Note: "-" indicates data not available in the provided search results.

Visualizing Synthesis and Workflows

General Synthesis of Fluorinated Polyimides

The following diagram illustrates the general two-step synthesis process for fluorinated polyimides.

Caption: General two-step synthesis of fluorinated polyimides.

Experimental Workflow for Thermal Imidization

This diagram outlines the key steps in the thermal imidization process for preparing fluorinated polyimide films.

References

- 1. scielo.br [scielo.br]

- 2. ukm.my [ukm.my]

- 3. mdpi.com [mdpi.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of 4-Fluorophthalamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 4-Fluorophthalamide. The following protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar fluorinated aromatic compounds and phthalimide derivatives.

| Analysis | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | 7.8 - 8.2 | Multiplet, aromatic protons |

| 8.5 - 9.0 | Broad singlet, amide N-H protons | |

| ¹³C NMR | 115 - 125 (d, J ≈ 20-30 Hz) | Aromatic C-F carbon |

| 120 - 140 | Aromatic carbons | |

| 165 - 170 | Carbonyl carbons (C=O) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 12 ppm.

-

Set the relaxation delay to at least 5 seconds to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Use a spectral width of approximately 220 ppm.

-

-

¹⁹F NMR Acquisition:

-

If available, acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | 3200 - 3400 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Imide) | 1700 - 1750 (strong) | Asymmetric & Symmetric Stretching |

| C=C (Aromatic) | 1580 - 1620 | Stretching |

| C-N | 1300 - 1400 | Stretching |

| C-F | 1100 - 1250 | Stretching |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

| Analysis | Predicted m/z Value | Description |

| Molecular Ion [M]⁺ | 165.03 | Calculated for C₈H₄FNO₂ |

| Major Fragments | 148, 120, 93 | Corresponding to losses of NH, CO, and F respectively. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically coupled with a liquid chromatograph. Direct infusion is also an option for pure samples.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Obtain a full scan mass spectrum to determine the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

-

-

Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Propose fragmentation pathways based on the observed fragment ions.

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the detection of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment and quantification of non-volatile and thermally labile compounds.

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or acetic acid) is commonly used for phthalimide derivatives.

-

Example Gradient: Start with 20% acetonitrile and increase to 80% over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm or 254 nm).

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like acetonitrile.

-

Analysis: Inject the sample and record the chromatogram. The retention time is characteristic of the compound under the given conditions, and the peak area is proportional to its concentration.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. It can be used for purity determination and impurity profiling.

Experimental Protocol: GC

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended for aromatic compounds.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperature Program:

-

Injector Temperature: 250 °C.

-

Oven Temperature: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Detector Temperature: 300 °C.

-

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., acetone or dichloromethane).

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. The retention time and peak area are used for identification and quantification, respectively. GC-MS can provide structural information for eluted peaks.

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of a crystalline solid.

Experimental Protocol: DSC

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

-

Analysis Conditions:

-

Heat the sample from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).

-

Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

-

Data Analysis: The peak of the endotherm corresponds to the melting point of the substance. The sharpness of the peak is an indicator of purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

Experimental Protocol: TGA

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound in a tared TGA pan.

-

Analysis Conditions:

-

Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Use an inert atmosphere (e.g., nitrogen).

-

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition.

Visualizations

Caption: Overall workflow for the characterization of this compound.

Application Note: Purity Determination of 4-Fluorophthalamide by HPLC and GC-MS

Abstract

This application note details the development and proposed protocols for the purity analysis of 4-Fluorophthalamide, a key intermediate in pharmaceutical and materials science applications. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are presented as orthogonal techniques to ensure comprehensive purity assessment. The described methods are designed for accuracy, precision, and robustness, making them suitable for quality control and research environments.

Introduction

This compound is a fluorinated aromatic amide whose purity is critical for the successful synthesis of downstream products. Impurities can significantly impact reaction yields, product efficacy, and safety profiles. Therefore, reliable and sensitive analytical methods are required to accurately quantify this compound and its potential process-related impurities and degradation products. This document provides detailed protocols for a reversed-phase HPLC method for quantitative purity determination and a GC-MS method for impurity identification.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method was developed to provide a robust and accurate determination of the purity of this compound. A C18 column is utilized with a gradient elution of acetonitrile and water, providing good peak shape and resolution from potential impurities.

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm |

Data Presentation: HPLC

| Compound | Retention Time (min) | Peak Area (%) |

| This compound | 8.5 | 99.8 |

| Impurity 1 | 6.2 | 0.1 |

| Impurity 2 | 9.8 | 0.1 |

Note: The above data is representative. Actual retention times may vary slightly based on the specific HPLC system and column used.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is employed as a complementary technique for the identification of volatile and semi-volatile impurities. The method utilizes a non-polar capillary column and electron ionization (EI) for fragmentation and mass analysis.

Experimental Protocol: GC-MS

-

Instrumentation: A standard GC-MS system.

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in acetone.

-

Ensure the sample is fully dissolved.

-

-

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Value |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Split ratio 20:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Data Presentation: GC-MS

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 12.3 | 165, 137, 109, 95 |

| Impurity A | 10.1 | To be identified by library search |

Note: The above data is representative. Retention times and mass fragments should be confirmed with a reference standard.

Mandatory Visualizations

Caption: HPLC analysis workflow for this compound purity.

Caption: GC-MS workflow for impurity identification in this compound.

Conclusion

The proposed HPLC and GC-MS methods provide a comprehensive approach for the purity analysis of this compound. The HPLC method is suitable for accurate quantification of the main component and known impurities, while the GC-MS method offers a powerful tool for the identification of unknown volatile and semi-volatile impurities. These methods are essential for ensuring the quality and consistency of this compound in various applications. Validation of these proposed methods should be performed in accordance with internal standard operating procedures and relevant regulatory guidelines.

Application Notes: Reaction Mechanism and Synthesis of N-Alkyl-4-Fluorophthalimides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction between 4-fluorophthalamide and primary alkyl halides is a key transformation in organic synthesis, primarily used for the preparation of primary amines. This reaction is a modification of the classic Gabriel synthesis, a robust method for forming carbon-nitrogen bonds. The process involves the N-alkylation of the phthalimide derivative, followed by the subsequent liberation of the primary amine.